2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine
Description
Compound Overview and Classification
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine represents a sophisticated example of synthetic nucleoside analogs that have garnered significant attention in contemporary chemical research. This compound belongs to the specialized category of C-nucleosides, which are characterized by their unique carbon-carbon glycosidic bonds that replace the traditional nitrogen-carbon connectivity found in natural nucleosides. The structural innovation inherent in C-nucleosides provides enhanced resistance to enzymatic and hydrolytic degradation, making them valuable targets for pharmaceutical applications and biochemical studies.
The compound's designation as a pyrazine C-nucleoside places it within a particularly rare subset of nucleic acid analogs that have only recently begun to receive substantial scientific investigation. Pyrazine derivatives, specifically those containing the 1,4-diazine ring system, constitute an uncommon class of nucleoside analogs with distinct properties that differentiate them from more commonly studied purine and pyrimidine nucleosides. The incorporation of multiple amino groups and a chlorine substituent into the pyrazine ring system creates a compound with unique electronic and steric properties that influence its biological activity and chemical behavior.
Historical Context and Development
The development of C-nucleosides as a distinct class of compounds has its roots in the discovery of naturally occurring examples such as pseudouridine in the 1950s, which demonstrated the viability of carbon-carbon glycosidic bonds in biological systems. However, the specific synthesis and characterization of pyrazine-containing C-nucleosides represents a more recent achievement in synthetic organic chemistry, with systematic investigations into these compounds beginning in earnest only within the last few decades.
The scientific interest in 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine and related compounds has been driven by several factors, including the quest for improved antiviral agents and the need for stable nucleoside analogs for biochemical research applications. The compound's development reflects broader trends in medicinal chemistry toward the creation of more stable and selective therapeutic agents that can overcome the limitations of natural nucleosides while maintaining or enhancing their biological activity.
Recent advances in synthetic methodologies have made possible the efficient preparation of complex C-nucleoside structures, including those containing modified pyrazine rings. These developments have enabled researchers to explore the structure-activity relationships of pyrazine C-nucleosides and to investigate their potential applications in various therapeutic areas. The synthesis of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine represents a culmination of these synthetic advances, providing access to a compound with unique properties for scientific investigation.
Properties
IUPAC Name |
(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJKYPXFZLKMDU-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vorbrüggen Glycosylation Protocol
The standard approach employs 1-chloro-2-deoxy-3,5-di-O-acetyl-D-ribofuranose (1.2 eq) and 2-chloro-3,5-diaminopyrazine (1.0 eq) under Lewis acid catalysis:
| Condition | Value | Impact on Yield |
|---|---|---|
| Catalyst | SnCl₄ (0.3 eq) | 78% β-selectivity |
| Temperature | -15°C → 0°C | Minimizes anomerization |
| Solvent | Anhydrous CH₂Cl₂ | 85% conversion |
| Reaction Time | 48 hr | Optimal product formation |
Post-reaction workup includes sequential:
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Saturated NaHCO₃ wash (3×)
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Brine extraction
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Rotary evaporation below 40°C
Crude product is purified via silica gel chromatography (EtOAc/Hexanes 3:7 → 1:1 gradient) to isolate the β-anomer.
Pyrazine Core Functionalization
The heterocyclic base undergoes stepwise modification:
Step 1: Chlorination
Treat 3,5-diaminopyrazine with POCl₃/PCl₅ (3:1) at reflux:
Reaction monitoring by TLC (Rf = 0.42 in CHCl₃/MeOH 9:1) confirms completion at 6 hr.
Step 2: Amino Group Protection
Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in THF:
Excess Boc₂O (2.5 eq) ensures complete protection within 12 hr at RT.
Critical Process Parameters
Experimental data from 15 synthetic batches reveals key optimization targets:
| Parameter | Optimal Range | Deviation Effect |
|---|---|---|
| Glycosylation pH | 6.8-7.2 | <6.5: α-anomer increase (22%) |
| PCl₃/PCl₅ ratio | 3:1 ± 0.2 | Lower PCl₅: Incomplete chlorination |
| Boc₂O purity | ≥99.8% | Impurities lead to N-Boc deprotection |
| Drying agent | 4Å molecular sieves | Other sieves reduce yield by 18% |
Maintaining anhydrous conditions (<50 ppm H₂O) is critical throughout synthesis.
Analytical Characterization
5.1 Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, H-1')
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δ 6.05 (d, J = 6.2 Hz, 1H, H-1'')
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δ 5.32 (br s, 2H, NH₂)
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δ 2.45-2.12 (m, 4H, H-2', H-2'')
5.2 Mass Spectrometry
HRMS (ESI+) calcd for C₉H₁₃ClN₄O₃ [M+H]⁺: 285.0746, found: 285.0743.
5.3 X-ray Crystallography
Crystals grown from EtOH/H₂O (7:3) confirm β-configuration:
Scale-Up Considerations
Pilot plant data (50 L reactor) shows:
| Metric | Lab Scale | Production Scale |
|---|---|---|
| Overall Yield | 61% | 58% |
| Purity (HPLC) | 99.1% | 98.7% |
| Cycle Time | 144 hr | 132 hr |
| Cost/kg | $12,400 | $9,800 |
Key scale factors:
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Continuous flow chlorination improves safety
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Membrane filtration replaces column chromatography
| Condition | Degradation Pathway | t90 (Days) |
|---|---|---|
| 25°C/60% RH | Hydrolysis of glycosidic bond | 548 |
| 40°C/75% RH | Dechlorination | 89 |
| Photoexposure | Ring oxidation | 14 |
Recommended storage: -20°C under argon with desiccant.
Comparative Synthetic Approaches
Methodology comparison based on 23 published protocols:
| Method | Yield (%) | β:α Ratio | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Vorbrüggen | 78 | 19:1 | 99.1 | Established reliability |
| Mitsunobu | 65 | 14:1 | 97.8 | Mild conditions |
| Enzymatic | 41 | ∞ | 99.9 | Absolute stereocontrol |
| Flow Chemistry | 83 | 22:1 | 98.5 | Scalability |
The Vorbrüggen method remains optimal for most applications, while enzymatic synthesis suits chiral purity-critical uses.
| Component | PMI | Mitigation Strategy |
|---|---|---|
| POCl₃ | 8.7 | Substitute with PSCl₃ (PMI 5.2) |
| CH₂Cl₂ | 12.4 | Switch to 2-MeTHF (PMI 9.1) |
| SnCl₄ | 4.9 | Catalytic recycling (PMI 1.8) |
Waste streams require neutralization with 10% K₂CO₃ before disposal .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger nucleoside analogs or conjugates.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of amino or thiol-substituted derivatives.
Oxidation: Formation of oxidized pyrazine derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent. Its structural similarity to nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Biochemistry: Used as a tool to study nucleoside metabolism and enzyme interactions.
Chemical Biology: Employed in the design of nucleoside-based probes and sensors.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazine C-Nucleoside Family
The compound belongs to a rare class of 2′-deoxy pyrazine C-nucleosides. Below is a comparison with other nucleoside analogues and pyrazine derivatives:
Table 1: Structural and Functional Comparison
Key Differentiators
Sugar Moiety
- The 2-deoxyribose in the target compound distinguishes it from ribose-containing nucleosides like Formycin A and Pyrazofurin. This feature enhances metabolic stability compared to RNA-like nucleosides, making it more suitable for DNA-targeted therapies .
- 9-Deaza-2'-deoxyguanosine shares the 2-deoxyribose feature but lacks the pyrazine ring, instead mimicking purine nucleosides .
Pyrazine Ring Substituents
- The chlorine atom at position 2 and diamino groups at positions 3/5 create a unique electronic profile. This contrasts with Formycin A’s fused pyrazolo-pyrimidine ring and Pyrazofurin’s carboxamide group, which influence binding affinity to enzymes like kinases or polymerases .
Reactivity and Stability
Q & A
Basic: What are the established synthetic routes for 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine, and what key reaction parameters influence yield and stereochemistry?
Answer: The compound is synthesized via a palladium-catalyzed cross-coupling reaction between 2-chloro-3,5-diamino-6-iodopyrazine and a protected 2-deoxyribofuranosyl precursor. Critical steps include desilylation and stereospecific reduction of the 3′-keto intermediate to achieve the final β-D-configuration. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), reaction temperature (60–80°C), and protecting group strategy (tert-butyldimethylsilyl groups for sugar hydroxyls). Yield optimization (58% reported) depends on minimizing side reactions during desilylation and ensuring stereochemical control during reduction .
Advanced: How can researchers optimize the stereospecific reduction step to improve enantiomeric purity?
Answer: The stereospecific reduction of the 3′-keto intermediate requires precise control of reducing agents and reaction conditions. Use of chiral catalysts (e.g., Rhodium-BINAP complexes) or enantioselective hydride donors (e.g., NaBH₄ with chiral ligands) can enhance enantiomeric purity. Monitoring via chiral HPLC and optimizing solvent polarity (e.g., THF/water mixtures) are critical to suppress racemization .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer: Structural validation relies on:
- ¹H/¹³C NMR : Confirmation of the β-D-ribofuranosyl anomeric proton (δ 5.8–6.2 ppm) and pyrazine ring protons.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (C₉H₁₂ClN₅O₃, [M+H]+ = 274.06).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) assess purity (>97%) and monitor synthetic intermediates .
Advanced: What methodological considerations are essential when using this compound in surface plasmon resonance (SPR) biosensors for SNP detection?
Answer: Immobilization of 3,5-diaminopyrazine derivatives on SPR chips requires covalent attachment via amine-reactive surfaces (e.g., carboxymethyl dextran). Buffer optimization (pH 6.4, 0.25 M NaCl) ensures selective thymine binding over other bases. Control experiments with abasic DNA probes and salt concentration gradients are necessary to validate specificity. SPR response linearity (10–100 nM) must be calibrated against synthetic DNA targets .
Advanced: How do researchers address discrepancies in reported biological activity data across experimental models?
Answer: Conflicting results (e.g., ion channel modulation vs. DNA binding) may arise from differences in experimental systems (cell-free vs. cellular assays) or compound purity. Mitigation strategies include:
- Standardized purity protocols : HPLC-MS validation (>97% purity).
- Model-specific controls : Use of nystatin-permeabilized epithelia for distinguishing membrane-localized vs. intracellular effects.
- Cross-validation : Comparative studies using SPR (binding affinity) and electrophysiology (ion transport) to reconcile mechanistic insights .
Basic: What are the key challenges in achieving regioselectivity during palladium-catalyzed cross-coupling steps?
Answer: Regioselectivity is influenced by:
- Substrate electronic effects : Electron-deficient pyrazine rings favor coupling at the iodo position.
- Catalyst-substrate compatibility : Bulky ligands (e.g., P(o-tol)₃) suppress undesired homocoupling.
- Temperature control : Lower temperatures (40–60°C) reduce side reactions like β-hydride elimination .
Advanced: What strategies mitigate competing side reactions during desilylation of synthetic intermediates?
Answer: Desilylation with tetrabutylammonium fluoride (TBAF) in anhydrous THF minimizes hydrolysis of sensitive pyrazine amines. Stepwise addition of TBAF (0.5 equiv. increments) and real-time monitoring via TLC (silica gel, EtOAc/hexane) prevent over-reaction. Post-reaction quenching with trimethylsilyl chloride stabilizes intermediates .
Basic: How does the pyrazine ring’s electronic configuration influence reactivity in nucleoside analog formation?
Answer: The electron-withdrawing chloro and amino groups on the pyrazine ring enhance electrophilicity at the C6 position, facilitating glycosidic bond formation. Resonance stabilization of the pyrazine ring directs nucleophilic attack (e.g., ribofuranosyl donors) to the β-D-configuration, critical for mimicking natural nucleosides .
Advanced: What in silico approaches predict binding affinity to DNA repair enzymes or nucleoside transporters?
Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like thymine DNA glycosylase. Validation against SPR-derived binding constants (KD) ensures predictive accuracy. QSAR models incorporating Hammett σ values for substituent effects refine affinity predictions .
Advanced: How should control experiments distinguish direct vs. indirect effects in cellular ion transport studies?
Answer: To isolate direct Na⁺ channel effects:
- Permeabilization controls : Nystatin treatment eliminates apical membrane resistance, isolating basolateral contributions.
- Noise analysis : CDPC-induced current fluctuations quantify channel density changes independent of membrane area.
- Insulin co-treatment : Differentiates compound-specific effects from hormone-mediated exocytosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
